4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one, more commonly known as YM976, is a novel, selective inhibitor of phosphodiesterase type 4 (PDE4). [ [] ] PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a crucial secondary messenger involved in various cellular processes, including inflammatory responses. [ [, ] ] YM976 exhibits anti-inflammatory activity by preventing the breakdown of cAMP, thereby modulating the activity of inflammatory cells. [ [, ] ] YM976 has been investigated for its potential therapeutic benefits in treating inflammatory diseases, particularly asthma. [ [, ] ] It demonstrates a favorable safety profile compared to other PDE4 inhibitors, notably exhibiting lower emetogenicity (the tendency to induce vomiting). [ [] ]
YM 976 was developed through a systematic approach to drug design, focusing on creating molecules that exhibit high specificity and potency against targeted enzymes. It belongs to a broader category of compounds known as small molecule inhibitors, which are often utilized in the treatment of various diseases, including cancer and other proliferative disorders.
The synthesis of YM 976 involves several key steps that utilize established organic chemistry techniques. The process generally begins with the selection of appropriate starting materials, followed by a series of reactions that may include:
For example, one method reported involves the use of a palladium-catalyzed coupling reaction to form the core structure of YM 976, followed by deprotection steps to yield the final active compound .
The molecular structure of YM 976 can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The compound exhibits specific functional groups that contribute to its biological activity:
Data from structural analysis indicates that YM 976 has a well-defined three-dimensional conformation, which is crucial for its interaction with biological targets .
YM 976 undergoes several chemical reactions that are essential for its functionality as an inhibitor. Key reactions include:
The reaction mechanisms often involve non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which are critical for effective enzyme inhibition .
The mechanism of action for YM 976 primarily revolves around its ability to selectively inhibit target enzymes involved in cell signaling pathways related to cancer progression. Upon binding to the active site of these enzymes:
Data from biological assays indicate significant reductions in cell viability for cancer cell lines exposed to YM 976 compared to controls .
YM 976 exhibits several notable physical and chemical properties:
These properties are essential for determining the formulation strategies for potential therapeutic applications .
YM 976 has potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry:
Research continues into its efficacy across different types of cancers, with ongoing studies aimed at elucidating its full therapeutic potential .
YM 976 (4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one) emerged in the late 1990s as a novel second-generation phosphodiesterase-4 (PDE4) inhibitor during efforts to overcome the limitations of first-generation compounds. Early PDE4 inhibitors like rolipram demonstrated potent anti-inflammatory effects but exhibited severe central nervous system (CNS)-mediated side effects, particularly nausea and emesis, which restricted their clinical utility [2] [4]. Researchers at Yamanouchi Pharmaceutical Co. (now Astellas Pharma) systematically modified pyridopyrimidinone scaffolds to optimize PDE4 inhibition while minimizing emetogenic potential. YM 976 was identified through this program, with studies confirming its in vitro PDE4 inhibitory activity (IC₅₀ = 2.2 nM) and oral bioavailability in preclinical models [7].
A key breakthrough was the observation that YM 976 showed markedly reduced emetogenic activity compared to rolipram. Mechanistic studies attributed this to its poor blood-brain barrier penetration, limiting CNS exposure and associated side effects [7]. This aligned with emerging pharmacological strategies to design PDE4 inhibitors with peripheral restriction to improve therapeutic indices. YM 976 thus represented a strategic shift toward structurally refined PDE4 inhibitors prioritizing target engagement in relevant tissues (e.g., lungs, immune cells) without significant central effects [2] [7].
YM 976 belongs to the pyrido[2,3-d]pyrimidin-2(1H)-one subclass of heterocyclic compounds, characterized by a fused bicyclic core comprising pyridine and pyrimidinone rings [5] [7]. Its systematic chemical name—4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one—encodes critical structural features:
Comparative Structural Analysis:YM 976 shares its core with early PDE4 inhibitors like rolipram but incorporates strategic substitutions to enhance potency and reduce side effects. Unlike rolipram’s pyrrolidinone ring, YM 976’s pyridopyrimidinone core enables greater rigidity and specific hydrogen-bonding interactions with PDE4’s catalytic residues [4] [7]. Structure-activity relationship (SAR) studies confirm that modifications at C7 (e.g., diethyl) significantly boost PDE4 affinity, while the 3-chlorophenyl group at C4 optimizes hydrophobic anchoring [5] [7].
Table 1: Structural and Pharmacological Comparison of Pyridopyrimidinone PDE4 Inhibitors
Compound | Core Structure | Key Substituents | PDE4 IC₅₀ (nM) | Emetogenic Potential |
---|---|---|---|---|
YM 976 | Pyrido[2,3-d]pyrimidinone | 1,7-diethyl; 4-(3-chlorophenyl) | 2.2 [7] | Low [7] |
Rolipram | Pyrrolidinone | 4-(3-cyclopentyloxy-4-methoxyphenyl) | 200 [4] | High [4] |
Roflumilast | Dihydrobenzofuran | 3,5-dichloropyridyl; cyclopropylmethoxy | 0.8 [1] | Moderate [1] |
YM 976 occupies a pivotal niche in the development trajectory of PDE4 inhibitors, bridging first-generation CNS-penetrant compounds and later agents optimized for tissue selectivity. Its design reflects three key evolutionary themes in PDE4 therapeutics:
Subtype-Indiscriminate Inhibition: Like roflumilast and apremilast, YM 976 inhibits all PDE4 subtypes (A–D) without isoform selectivity. Early hypotheses suggested PDE4B-selective inhibitors might reduce emetic effects, but YM 976 demonstrated that peripheral restriction—not subtype selectivity—was sufficient to improve tolerability [2]. This reinforced the viability of pan-PDE4 inhibition for inflammatory diseases.
Therapeutic Index Optimization: Preclinical studies positioned YM 976 as a candidate with a favorable benefit-risk ratio. Its low brain penetration decoupled anti-inflammatory efficacy (e.g., suppression of TNF-α, neutrophil activation) from CNS side effects [2] [7]. This contrasted sharply with rolipram, where dose-limiting emesis arose from PDE4D inhibition in the area postrema [4].
Expanding Clinical Applications: While roflumilast targeted COPD/asthma and apremilast autoimmune disorders, YM 976 was investigated for pulmonary and dermatological inflammation. Its direct smooth muscle relaxant activity, demonstrated in bovine tracheal models, highlighted dual mechanisms—anti-inflammatory and bronchodilatory—unseen in non-pyridopyrimidinone PDE4 inhibitors [3] [7].
Table 2: Generational Evolution of PDE4 Inhibitors in Clinical Development
Generation | Examples | Key Advances | Limitations |
---|---|---|---|
First | Rolipram | Proof-of-concept for PDE4 inhibition; potent anti-inflammatory effects | Severe emesis; poor tolerability [4] |
Second | YM 976, Cilomilast | Reduced emetogenicity (peripheral restriction); improved pharmacokinetics [2] [7] | Limited clinical development beyond Phase II |
Approved | Roflumilast, Apremilast | Optimized efficacy in COPD, psoriasis; acceptable safety [1] | Class-related GI side effects persist |
YM 976’s legacy lies in validating peripherally restricted PDE4 inhibition as a viable design principle. Though not commercialized, its structural and pharmacological insights informed successors like crisaborole (topical PDE4 inhibitor for atopic dermatitis) and hemiacetal ester prodrugs enhancing lung selectivity [1] [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7